molecular formula C12H9ClFN3O B4735773 N-(4-chloro-2-fluorophenyl)-N'-4-pyridinylurea

N-(4-chloro-2-fluorophenyl)-N'-4-pyridinylurea

Cat. No. B4735773
M. Wt: 265.67 g/mol
InChI Key: XFRMGCIJQHEBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N'-4-pyridinylurea, commonly known as CFPU, is a synthetic compound that has been extensively studied in scientific research. It is a potent inhibitor of several protein kinases and has been found to have potential therapeutic applications in cancer treatment, diabetes, and other diseases.

Scientific Research Applications

CFPU has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be a potent inhibitor of several protein kinases, including the insulin receptor kinase, which makes it a potential candidate for the treatment of diabetes. CFPU has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Other potential applications of CFPU include the treatment of neurodegenerative diseases, inflammation, and autoimmune disorders.

Mechanism of Action

CFPU is a potent inhibitor of several protein kinases, including the insulin receptor kinase, which plays a key role in glucose metabolism. By inhibiting this kinase, CFPU can improve insulin sensitivity and glucose uptake, making it a potential candidate for the treatment of diabetes. CFPU also inhibits the activity of several other protein kinases that are involved in cell proliferation and survival, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
CFPU has been shown to have several biochemical and physiological effects in scientific research. It has been found to improve insulin sensitivity and glucose uptake in animal models of diabetes, which suggests that it may have potential therapeutic applications in the treatment of this disease. CFPU has also been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as a cancer treatment. Other effects of CFPU include inhibition of inflammation and neuroprotection.

Advantages and Limitations for Lab Experiments

CFPU has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, which makes it a valuable tool for studying the role of these kinases in various biological processes. CFPU is also commercially available and has been extensively studied, which makes it a reliable compound for scientific research. However, there are also limitations to using CFPU in lab experiments. It has been found to have off-target effects on some protein kinases, which can complicate the interpretation of experimental results. Additionally, CFPU has limited solubility in aqueous solutions, which can make it difficult to use in some experimental protocols.

Future Directions

There are several future directions for research on CFPU. One area of research is the development of more potent and selective inhibitors of the protein kinases targeted by CFPU. Another area of research is the investigation of the potential therapeutic applications of CFPU in diseases other than diabetes and cancer, such as neurodegenerative diseases and autoimmune disorders. Additionally, the mechanisms by which CFPU exerts its effects on protein kinases and other biological processes are still not fully understood, and further research is needed to elucidate these mechanisms.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-pyridin-4-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O/c13-8-1-2-11(10(14)7-8)17-12(18)16-9-3-5-15-6-4-9/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRMGCIJQHEBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)-3-pyridin-4-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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